molecular formula C4H11NO2S B1323511 3-(Methylsulfonyl)propan-1-amine CAS No. 26209-83-6

3-(Methylsulfonyl)propan-1-amine

Cat. No.: B1323511
CAS No.: 26209-83-6
M. Wt: 137.2 g/mol
InChI Key: QUYFSHOLLKVPGX-UHFFFAOYSA-N
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Description

Significance of Amines in Advanced Organic Synthesis

Aliphatic amines are fundamental building blocks in organic synthesis, prized for their nucleophilicity and basicity. fiveable.meijrpr.com The lone pair of electrons on the nitrogen atom allows them to participate in a wide array of chemical transformations, acting as nucleophiles in substitution and addition reactions. fiveable.me Their ability to form hydrogen bonds influences their physical properties and reactivity, making them versatile components in the construction of more complex molecular frameworks. fiveable.me Amines are integral to the synthesis of numerous pharmaceuticals, agrochemicals, and materials. ijrpr.comncert.nic.in

Role of Sulfonyl Moieties in Molecular Design and Reactivity

The sulfonyl group (—SO₂—) is a powerful tool in molecular design, primarily due to its strong electron-withdrawing nature and its ability to act as a hydrogen bond acceptor. ontosight.aisioc-journal.cn The inclusion of a sulfonyl moiety can significantly modulate a molecule's polarity, solubility, and metabolic stability. sioc-journal.cn In medicinal chemistry, sulfonyl groups are found in a wide range of therapeutic agents, including antibacterial and anti-inflammatory drugs. ontosight.ainih.gov Their presence can enhance binding affinity to biological targets and improve pharmacokinetic profiles. sioc-journal.cnnih.gov

Contextualizing 3-(Methylsulfonyl)propan-1-amine within Aminosulfone Chemistry

This compound is a member of the aminosulfone class of compounds, which are characterized by the presence of both an amino and a sulfone group. This particular molecule features a primary amine separated from the methylsulfonyl group by a three-carbon aliphatic chain. This specific arrangement of functional groups dictates its chemical behavior and potential applications. The interplay between the basic amino group and the electron-withdrawing sulfonyl group defines its reactivity and makes it a valuable intermediate in targeted organic synthesis.

Synthesis and Characterization

The preparation of this compound can be achieved through various synthetic routes. A common approach involves the reduction of 3-(methylsulfonyl)propionitrile. Another method starts from 3-(methylthio)propan-1-amine, which is then oxidized to the corresponding sulfone. matrix-fine-chemicals.com The hydrochloride salt of this compound is also commercially available and can be used as a starting material. sigmaaldrich.comguidechem.com

Characterization of this compound is typically accomplished using standard spectroscopic techniques.

Technique Diagnostic Features
¹H NMR Signals corresponding to the methyl group protons adjacent to the sulfonyl group, and the methylene (B1212753) protons of the propyl chain.
¹³C NMR Resonances for the methyl carbon and the three distinct carbons of the propyl chain.
IR Spectroscopy Strong absorption bands in the region of 1300-1120 cm⁻¹ characteristic of the S=O stretching vibrations of the sulfonyl group, along with N-H stretching bands for the primary amine.
Mass Spectrometry A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Physicochemical Properties

The physical and chemical properties of this compound are a direct consequence of its molecular structure. The presence of both a polar sulfonyl group and a hydrogen-bonding amine group influences its boiling point, solubility, and reactivity.

Property Value
Molecular Formula C₄H₁₁NO₂S
Molecular Weight 137.20 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 26209-83-6 nih.gov
Physical State Typically a liquid or low-melting solid at room temperature. sigmaaldrich.com
Boiling Point Higher than analogous alkanes due to hydrogen bonding, but lower than corresponding alcohols. libretexts.orglibretexts.org
Solubility Expected to be soluble in water and other polar solvents due to the ability of both the amine and sulfonyl groups to engage in hydrogen bonding with water molecules. libretexts.org

Applications in Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical and agrochemical compounds.

Its primary amine functionality allows for a variety of transformations, including:

N-Alkylation and N-Acylation: The amine group can be readily alkylated or acylated to introduce various substituents, leading to the formation of secondary and tertiary amines or amides, respectively. ncert.nic.in These reactions are fundamental in building molecular diversity.

Formation of Imines and Enamines: Reaction with aldehydes and ketones can yield imines, which can be further reduced to form more complex amines. libretexts.org

Use in Multicomponent Reactions: As an amine component, it can participate in multicomponent reactions to construct complex scaffolds in a single step. organic-chemistry.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylsulfonylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2S/c1-8(6,7)4-2-3-5/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYFSHOLLKVPGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Mechanisms of 3 Methylsulfonyl Propan 1 Amine Derivatives

Nucleophilic Reactivity of the Amine Functionality

The terminal primary amine group (-NH₂) in 3-(methylsulfonyl)propan-1-amine is a key center of nucleophilic reactivity. The lone pair of electrons on the nitrogen atom readily attacks electron-deficient centers, initiating a variety of chemical reactions. The presence of the electron-withdrawing methylsulfonyl group can modulate the basicity and nucleophilicity of the amine compared to simple alkylamines, a factor that influences reaction conditions and outcomes. chem-station.com

Reactions with Electrophiles (e.g., Carbonyl Compounds, Alkyl Halides)

The amine functionality of this compound exhibits typical nucleophilic behavior towards a range of electrophiles.

Reactions with Carbonyl Compounds : Like other primary amines, it can react with carbonyl compounds such as aldehydes and ketones. These reactions typically proceed via nucleophilic addition to the carbonyl carbon, followed by dehydration to form an imine (Schiff base). This reaction is fundamental in constructing larger molecular frameworks.

Reactions with Alkyl Halides : The amine can act as a nucleophile in substitution reactions with alkyl halides. libretexts.org This process, known as N-alkylation, leads to the formation of secondary or tertiary amines, depending on the stoichiometry and reaction conditions. Such reactions are crucial for synthesizing more complex derivatives where the nitrogen atom is further substituted. chem-station.com

The general reactivity of amines allows for their participation in a variety of other reactions, including Michael additions to α,β-unsaturated carbonyl compounds. smolecule.com

Amide Formation and Related Acylations

One of the most significant reactions involving the amine group is its acylation to form amides. This transformation is typically achieved by reacting this compound with acylating agents like acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents. masterorganicchemistry.com

The reaction with an acyl chloride, for instance, involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion to form the stable amide bond. These amide formation reactions are robust and high-yielding, providing a reliable method for incorporating the methylsulfonylpropyl moiety into larger molecules, particularly in the synthesis of peptides or other biologically relevant structures. masterorganicchemistry.com The use of dehydrating agents like N,N'-dicyclohexylcarbodiimide (DCC) allows for amide bond formation from carboxylic acids under mild, neutral conditions. masterorganicchemistry.com

Table 1: Examples of Acylating Agents for Amine Reactions

Acylating Agent Product Type General Reaction Conditions
Acyl Chloride Amide Typically in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl byproduct.
Acid Anhydride Amide Often requires heating or a catalyst; produces a carboxylic acid byproduct.

Heterocyclic Ring Closures Involving the Amine Moiety

The amine group of this compound can be a critical component in the synthesis of nitrogen-containing heterocyclic compounds. openstax.orglibretexts.org By reacting with molecules containing two or more electrophilic centers, the amine can participate in cyclization reactions to form rings of various sizes.

For example, in the synthesis of substituted 1,3,5-triazines, an amine derivative can act as a nucleophile, displacing a leaving group (such as a chloride) on a pre-formed triazine core. researchgate.netmdpi.com This step-wise substitution allows for the controlled construction of complex triazine structures. The reactivity of the amine facilitates its incorporation into these aromatic heterocyclic systems which have applications in various fields of chemistry. researchgate.netcsic.es

Electrophilic Properties and Transformations of the Sulfonyl Group

The methanesulfonyl (mesyl) group (CH₃SO₂-) is characterized by a sulfur atom in a high oxidation state, making it a strong electrophile. ontosight.ai This property is central to the reactivity of the sulfonyl moiety in this compound derivatives.

Nucleophilic Displacement at the Sulfonyl Center (e.g., for triazine synthesis)

While less common than reactions at the amine, nucleophilic attack can occur at the sulfonyl sulfur atom. More significantly in the context of synthesis, derivatives of the sulfonyl group are key in certain transformations. For instance, in the broader chemistry of triazine synthesis, sulfonyl-containing compounds can be involved. The synthesis of 1,3,5-triazines often involves the trimerization of nitriles or the reaction of amidines with reagents like phosgene. wikipedia.org Amines are frequently used as nucleophiles to substitute chlorine atoms on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) core. mdpi.comcsic.es The reactivity of cyanuric chloride allows for sequential and controlled nucleophilic substitution, where amines can be introduced to build up complex triazine derivatives. mdpi.comcsic.es

Role of the Sulfonyl Group as a Leaving Group

The methanesulfonyl group is an excellent leaving group in nucleophilic substitution reactions. ontosight.ai Its effectiveness stems from the stability of the resulting methanesulfonate (B1217627) anion (CH₃SO₃⁻), which is the conjugate base of a strong acid (methanesulfonic acid). This stability is due to the delocalization of the negative charge across the three oxygen atoms. masterorganicchemistry.com

While the sulfonyl group in this compound is directly attached to a carbon chain, the concept is more frequently applied when a sulfonate ester (a mesylate) is formed from an alcohol. masterorganicchemistry.comnih.gov This conversion turns a poor leaving group (hydroxyl, -OH) into a very good one (-OMs), facilitating subsequent substitution or elimination reactions. masterorganicchemistry.comyoutube.com The relative reactivity of leaving groups places sulfonates significantly higher than halides, making them highly effective in synthesis. nih.gov

Table 2: Comparison of Common Leaving Groups

Leaving Group Abbreviation Relative Reactivity (Estimated)
Substituted Benzoates - 1
Halides (I⁻, Br⁻, Cl⁻) X ~10⁴–10⁶
Sulfonates (e.g., Mesylate, Tosylate) OMs, OTs ~10¹⁰–10¹²
Perfluoroalkane Sulfonates (e.g., Triflate) OTf ~10¹⁵–10¹⁶

Data sourced from comparative studies on leaving group ability. nih.gov

This property is fundamental in synthetic organic chemistry, where activating an alcohol towards substitution is a common requirement. masterorganicchemistry.com

Redox Chemistry Involving the Methylsulfonyl Moiety

The sulfur atom in the methylsulfonyl group of this compound exists in its highest oxidation state (+6), making it susceptible to reduction. Conversely, the synthesis of this sulfone often involves the oxidation of precursors with sulfur in lower oxidation states.

Reduction Reactions of Sulfones

The sulfonyl group is a robust electron-withdrawing group, and its removal, or desulfonylation, typically requires reductive methods. wikipedia.org These reactions are significant as sulfonyl groups, after serving their synthetic purpose, often need to be cleaved to yield the final product. wikipedia.org Common reducing agents for this transformation include active metals like sodium amalgam and samarium(II) iodide, as well as tin hydrides. wikipedia.org

The mechanism of reductive desulfonylation with metal-based reducing agents is thought to involve electron transfer to the sulfone, leading to the formation of a sulfinate anion and an organic radical. wikipedia.org The more stable radical is then further reduced and protonated to give the final sulfur-free product. wikipedia.org In the context of a derivative of this compound, this would typically result in the cleavage of the carbon-sulfur bond.

Reducing Agent CategorySpecific ExamplesTypical Outcome
Active MetalsSodium Amalgam, Samarium(II) IodideCleavage of C-S bond, removal of sulfonyl group
Tin HydridesTributyltin HydrideReductive desulfonylation
Transition Metal ComplexesPdCl2(dppp)/LiHBEt3, Pd(PPh3)4/LiHBEt3Reductive desulfonylation

This table summarizes common reducing agents used for the desulfonylation of sulfones.

It's important to note that the conditions required for the reduction of the sulfonyl group are generally harsh. nih.gov

Oxidative Transformations (e.g., from sulfinyl precursors)

The synthesis of sulfones like this compound can be achieved through the oxidation of corresponding sulfinyl (sulfoxide) or sulfide (B99878) precursors. Vigorous oxidation of thiols is a known method for preparing aliphatic sulfonic acids. britannica.com Common oxidizing agents for converting sulfides to sulfones include potassium permanganate (B83412) and chromium trioxide.

The oxidation of sulfides to sulfonyl chlorides can be accomplished using chlorine in the presence of acetic anhydride. britannica.com These sulfonyl chlorides are reactive intermediates that can be converted to sulfonamides. acsgcipr.org Another approach involves the oxidation of thiols and disulfides to sulfonyl chlorides using reagents like a mixture of a nitrate (B79036) salt and chlorotrimethylsilane (B32843) or N-chlorosuccinimide in the presence of dilute hydrochloric acid. organic-chemistry.org

The transformation of sulfinyl compounds to their sulfonyl counterparts is a key step in many synthetic pathways. This oxidation is often achieved using various oxidizing agents. researchgate.net For instance, dialkyl sulfides can be oxidized to sulfonyl chlorides, which are versatile intermediates. acsgcipr.org

Carbon-Carbon Bond Forming Reactions

The presence of both the amino and the methylsulfonyl groups in this compound allows for its participation in various carbon-carbon bond-forming reactions, leading to the synthesis of more complex molecules.

Mannich-Type Reactions and Beta-Amino Ketone Synthesis

The Mannich reaction is a three-component condensation involving an amine, an aldehyde (like formaldehyde), and a compound with an active hydrogen, such as a ketone. wikipedia.orgnih.gov The product is a β-amino-carbonyl compound, also known as a Mannich base. wikipedia.org In this reaction, an iminium ion is formed from the amine and aldehyde, which then acts as an electrophile and reacts with the enol form of the carbonyl compound. wikipedia.orgchemistrysteps.com

Derivatives of this compound can participate in Mannich-type reactions, where the amino group reacts with an aldehyde and a ketone to form a β-amino ketone. wikipedia.orgorganic-chemistry.org The resulting β-amino ketone would contain the methylsulfonylpropyl moiety. The general mechanism involves the formation of an iminium ion from this compound and an aldehyde, which is then attacked by an enol or enolate derived from a ketone. wikipedia.org

Reactant 1Reactant 2Reactant 3Product Type
This compoundFormaldehydeKetone (e.g., Acetophenone)β-Amino Ketone
Primary/Secondary AmineAldehydeEnolizable CarbonylMannich Base

This table illustrates the components of a Mannich reaction leading to the synthesis of β-amino ketones.

The use of β-keto sulfones as synthetic intermediates is well-established. acs.orgnih.govrsc.org These compounds are valuable building blocks due to the presence of the sulfonyl, carbonyl, and active methylene (B1212753) groups. rsc.org

Condensation Reactions

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, often water. libretexts.org The amino group of this compound can participate in such reactions. For instance, it can react with carboxylic acids or their derivatives to form amides in a process called amidation. libretexts.org This reaction forms a new carbon-nitrogen bond.

Furthermore, condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents can lead to the formation of substituted nicotinates. mdpi.com While not directly involving this compound, this illustrates the broader reactivity of related functional groups in condensation chemistry. The reaction of cyclic amines with α,β-unsaturated ketones can also lead to the formation of polycyclic products through a condensation and subsequent electrocyclization pathway. nih.gov

Michael Additions

The Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com The amino group of this compound can act as a nucleophile in this reaction. youtube.com The addition of amines to α,β-unsaturated ketones is a common example of a Michael addition, leading to the formation of β-amino ketones. youtube.com

In a typical Michael addition involving this compound, the nitrogen atom would attack the β-carbon of an α,β-unsaturated ketone, leading to the formation of a new carbon-nitrogen bond and a β-amino ketone derivative containing the methylsulfonylpropyl group. masterorganicchemistry.comyoutube.com This reaction is thermodynamically controlled and is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. organic-chemistry.org The sulfa-Michael addition, involving the addition of a sulfinic acid to a dehydroalanine (B155165) residue, is another related transformation that highlights the reactivity of sulfur-containing nucleophiles in conjugate additions. nih.gov

NucleophileMichael AcceptorProduct Type
This compoundα,β-Unsaturated Ketoneβ-Amino Ketone
Enolateα,β-Unsaturated Ketone1,5-Dicarbonyl Compound
Amineα,β-Unsaturated Nitrileβ-Amino Nitrile

This table provides examples of nucleophiles and Michael acceptors in Michael addition reactions.

Stereochemical Aspects of Reactions Involving this compound

Enantioselective Transformations

Enantioselective transformations aim to produce a single enantiomer of a chiral product from a prochiral or racemic starting material. For derivatives of this compound, this can be achieved through several established synthetic methodologies, including catalytic asymmetric hydrogenation and the use of chiral auxiliaries.

Catalytic Asymmetric Hydrogenation:

The asymmetric hydrogenation of prochiral enamines or imines derived from precursors to this compound represents a powerful tool for establishing a chiral center. acs.orgnih.gov This method involves the use of a chiral transition metal catalyst, often based on iridium or ruthenium with chiral phosphine (B1218219) ligands, to deliver hydrogen across a C=N double bond with high enantioselectivity. acs.orgnih.gov While direct examples for imines derived from a 3-(methylsulfonyl)propanal (B3376243) precursor are not extensively documented, the principle is widely applied in the synthesis of other chiral amines. acs.orgnih.gov The success of this method relies on the ability of the chiral ligand to create a chiral environment around the metal center, which then dictates the facial selectivity of the hydrogenation. nih.gov

Chiral Auxiliaries:

A common and effective strategy for the enantioselective synthesis of chiral amines involves the use of a chiral auxiliary, such as the Ellman sulfinamide (tert-butanesulfinamide). nih.gov This approach involves the condensation of the chiral sulfinamide with a prochiral aldehyde or ketone to form an N-sulfinylimine. The chiral sulfinyl group then directs the stereoselective addition of a nucleophile to the imine carbon.

For a derivative of this compound, a potential synthetic route would involve the oxidation of a suitable precursor to an aldehyde, followed by condensation with (R)- or (S)-tert-butanesulfinamide. The resulting chiral N-sulfinylimine can then undergo diastereoselective addition of various nucleophiles. Subsequent removal of the sulfinyl auxiliary under acidic conditions yields the desired chiral amine with high enantiomeric purity. nih.gov This modular three-step process includes imine preparation, diastereoselective functionalization, and cleavage of the auxiliary. nih.gov

Diastereoselective Control in Functionalizations

Diastereoselective reactions are crucial when a molecule already contains one or more stereocenters and a new one is being created. The goal is to control the relative configuration of the new stereocenter with respect to the existing ones. In the context of this compound derivatives, diastereoselectivity is often achieved in reactions of N-sulfinylimine adducts.

The addition of nucleophiles to chiral N-tert-butanesulfinyl aldimines is a well-studied method for generating chiral amines with excellent diastereoselectivity. nih.gov The stereochemical outcome is generally rationalized by a closed, six-membered ring transition state model where the metal cation (from the nucleophilic reagent, e.g., Grignard or organolithium) coordinates to both the sulfinyl oxygen and the imine nitrogen. This coordination locks the conformation of the imine and directs the nucleophile to attack from the less sterically hindered face. nih.gov

For instance, the addition of Grignard or organolithium reagents to N-sulfinylimines derived from various aldehydes has been shown to proceed with high diastereoselectivity. nih.gov The table below illustrates the diastereoselectivity achieved in the addition of different nucleophiles to a representative N-sulfinylimine, showcasing the effectiveness of this method in controlling the formation of a new stereocenter.

Table 1: Diastereoselective Addition of Nucleophiles to a Chiral N-tert-butanesulfinyl imine
Nucleophile (R-M)SolventTemperature (°C)Diastereomeric Ratio (dr)Yield (%)
EtMgBrCH₂Cl₂-4898:294
PhMgBrTHF-7896:489
VinylMgBrTHF-78>99:191
MeLiTHF-7894:685
n-BuLiTHF-7895:588

This table presents representative data for diastereoselective additions to N-sulfinylimines, based on findings in related systems. The specific outcomes for derivatives of this compound would require experimental verification.

The high levels of diastereocontrol demonstrated in these systems suggest that functionalization of a chiral imine derived from a 3-(methylsulfonyl)propanal precursor would similarly allow for the stereocontrolled introduction of a wide range of substituents at the carbon adjacent to the nitrogen atom. This provides a versatile platform for the synthesis of a library of chiral 1,2-amino alcohol and other derivatives with defined stereochemistry.

Applications of 3 Methylsulfonyl Propan 1 Amine As a Synthetic Building Block

Integration into Complex Molecular Architectures

The dual functionality of 3-(methylsulfonyl)propan-1-amine allows it to serve as a cornerstone in the assembly of diverse and complex molecules, including key heterocyclic and organosulfur systems.

Nitrogen-containing heterocycles are fundamental scaffolds in numerous biologically active compounds. The primary amine of this compound is an ideal nucleophile for constructing these ring systems.

Triazines : The synthesis of substituted 1,3,5-triazines often begins with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). researchgate.net The chlorine atoms can be sequentially replaced by various nucleophiles in a temperature-controlled manner. nih.govcsic.es The first substitution typically occurs at low temperatures (e.g., 0 °C), the second at room temperature, and the third at elevated temperatures. nih.gov As a primary amine, this compound can be used as a nucleophile in any of these steps to introduce the methylsulfonylpropyl side chain onto the triazine core. nih.gov This stepwise approach allows for the creation of unsymmetrically substituted triazines with tailored properties. Green chemistry protocols, such as using sonochemistry, have been developed to make these syntheses more efficient and environmentally friendly. nih.gov

Table 1: Examples of Nucleophiles in Triazine Synthesis

Starting Material Nucleophile Product Class Reference
Cyanuric Chloride Amino Acids Triazinyl-amino acid derivatives nih.gov
Cyanuric Chloride Benzylamine, Morpholine Di- and Tri-substituted triazines nih.gov
Cyanuric Chloride Amines, Thiols, Phenols Tri-substituted triazines/dendrons csic.es

Pyrazolo[3,4-d]pyrimidines : This heterocyclic system is a bioisostere of adenine (B156593) and is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. nih.gov The synthesis of pyrazolo[3,4-d]pyrimidine derivatives can involve the reaction of a nucleophile with a halogenated precursor, such as 4-chloro-1H-pyrazolo[3,4-d]pyrimidine. google.com The amine group of this compound can displace the chlorine atom to form an N-substituted product, embedding the sulfone-containing side chain into a potent biological scaffold. mdpi.com This modification can influence the molecule's interaction with its biological target, such as the Epidermal Growth Factor Receptor (EGFR), including mutant forms like EGFRT790M. nih.gov

Table 2: Research Findings on Pyrazolo[3,4-d]pyrimidine Derivatives

Derivative Type Biological Target/Activity Key Finding Reference
N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine EGFRWT and EGFRT790M Compound 12b showed potent inhibitory activity against both wild-type and mutant EGFR. nih.gov
Substituted pyrazolo[3,4-d]pyrimidines p38 kinase The scaffold is useful for treating p38 mediated disorders like rheumatoid arthritis and psoriasis. google.com
4-amino-5-phenyl-7-(t-butyl)pyrazolo[3,4-d]pyrimidines SRC family kinases Identified as some of the first kinase inhibitors in this class. nih.gov
6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Synthetic Intermediate Regioselective substitution allows for the synthesis of previously inaccessible derivatives. mdpi.com

While this compound contains a sulfone, a fully oxidized form of sulfur, its application is situated within the broader context of organosulfur chemistry.

Thioethers : Thioethers (sulfides) are commonly synthesized via the nucleophilic substitution of alkyl halides with thiols. organic-chemistry.orgyoutube.com Although this compound is not a direct precursor for thioethers as it lacks a thiol group, its sulfone moiety is a stable and often desired functional group in the final target molecule. Therefore, synthetic routes to complex molecules can be designed to incorporate a thioether linkage elsewhere in the structure while preserving the methylsulfonylpropyl fragment.

Dithioesters : Dithioesters are valuable synthetic intermediates used to create various heterocycles and as chain-transfer agents in polymer chemistry. nih.gov Their synthesis can be achieved through methods like the fragmentation of 1,3-dithiolanes or the reaction of Grignard reagents with carbon disulfide. nih.gov The chemistry of this compound is complementary to these fields, representing a stable sulfonyl-containing building block that can be integrated into molecules alongside other types of organosulfur functionalities.

The true value of this compound is realized in multistep synthetic sequences where it serves as a precursor to more advanced intermediates. osti.gov Its bifunctional nature allows for orthogonal chemical strategies, where the amine and sulfonyl groups can be utilized at different stages of a synthesis.

For instance, the amine can be initially protected, allowing for chemical transformations on another part of a molecule. Subsequently, the protecting group can be removed to liberate the amine for a final coupling reaction or cyclization step. This approach is fundamental in the synthesis of complex natural products and pharmaceuticals. openaccesspub.orgorgsyn.org The methylsulfonylpropyl moiety itself can be considered an "advanced" fragment, as it is not a simple alkyl chain but a functionalized unit that imparts specific physicochemical properties to the final product.

Utility in Medicinal Chemistry Scaffolds

In medicinal chemistry, a scaffold is a core structure upon which various functional groups are appended to optimize biological activity and pharmacokinetic properties. The structural features of this compound make it highly suitable for this purpose.

The primary amine of this compound is a key "handle" for chemical derivatization. mdpi.com It allows medicinal chemists to connect the methylsulfonylpropyl group to a central scaffold through various stable linkages.

Amide Formation : Reaction with carboxylic acids or acyl chlorides yields amides, introducing a new hydrogen bond donor and altering the electronic and steric profile.

Sulfonamide Formation : Reaction with sulfonyl chlorides produces sulfonamides, a common functional group in many approved drugs. nih.gov

Reductive Amination : Reaction with aldehydes or ketones forms an intermediate imine which is then reduced to yield a secondary or tertiary amine, providing a flexible and robust C-N bond.

The methylsulfonyl group itself is a highly valued substituent in drug design. It is metabolically stable, resistant to oxidation, and acts as a strong hydrogen bond acceptor, which can lead to improved target affinity and better aqueous solubility. nih.gov

Table 3: Potential Derivatizations of this compound and Their Utility

Reaction Type Reagent Functional Group Formed Potential Impact on Properties
Acylation Carboxylic Acid / Acyl Chloride Amide Introduce H-bond donor/acceptor, modulate lipophilicity.
Sulfonylation Sulfonyl Chloride Sulfonamide Introduce key pharmacophoric element, enhance metabolic stability. nih.gov
Reductive Amination Aldehyde / Ketone Secondary / Tertiary Amine Increase basicity, create flexible linker to scaffold.
Nucleophilic Substitution Alkyl Halide Secondary / Tertiary Amine Introduce new alkyl substituents for steric optimization.

A pharmacophore is the specific three-dimensional arrangement of functional groups in a molecule that is responsible for its interaction with a biological target. nih.gov this compound can be used to introduce key pharmacophoric features or act as a linker to connect different pharmacophoric elements.

Ferrocene (B1249389) Derivatives : Ferrocene is a metallocene that has gained attention in bioorganometallic chemistry as a unique, three-dimensional, and lipophilic scaffold. ceon.rs While not biologically active on its own, its incorporation into a drug candidate can significantly enhance properties and lead to novel mechanisms of action. ceon.rs Often, a flexible linker is used to connect the ferrocene core to another biologically relevant moiety. The three-carbon chain of this compound is an ideal linker for this purpose. A synthetic strategy could involve coupling the amine to a ferrocene-containing carboxylic acid or aldehyde. The resulting conjugate would feature the bulky, organometallic ferrocene group at one end and the polar, hydrogen-bonding methylsulfonyl group at the other, creating a molecule with distinct domains that could interact favorably with a protein target. nih.gov

Table 4: Examples of Ferrocene-Based Compounds in Chemical Research

Compound Name Key Structural Feature Application/Finding Reference
3-(pyridin-2-ylamino)-1-ferrocenylpropan-1-one Ferrocene-propanone-pyridine Synthesized via aza-Michael addition; serves as a precursor in organic synthesis. ceon.rs
1-Ferrocenyl-3-(4-methyl-anilino)propan-1-one Ferrocene-propanone-aniline Crystal structure analysis reveals molecular packing via hydrogen bonds. nih.gov

Advanced Analytical Characterization Techniques in Methylsulfonyl Amine Research

Spectroscopic Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable tools in the analysis of 3-(Methylsulfonyl)propan-1-amine, offering insights into its atomic-level structure and the presence of functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of this compound. Both ¹H and ¹³C NMR provide unique information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different sets of non-equivalent protons are observed. The protons of the methyl group attached to the sulfonyl group (CH₃SO₂) typically appear as a singlet, as they have no adjacent protons to couple with. The methylene (B1212753) protons of the propyl chain (SO₂CH₂CH₂CH₂NH₂) exhibit more complex splitting patterns due to spin-spin coupling with neighboring protons. For instance, the protons on the carbon adjacent to the sulfonyl group and the protons on the carbon adjacent to the amine group will have characteristic chemical shifts and multiplicities. The amine (NH₂) protons may appear as a broad singlet, and their chemical shift can be concentration and solvent dependent. The integration of these signals provides a quantitative ratio of the protons in each unique environment. docbrown.infodocbrown.info

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum will show distinct peaks for each unique carbon atom: the methyl carbon, the three methylene carbons of the propyl chain, each with a chemical shift influenced by its proximity to the electron-withdrawing sulfonyl group or the electron-donating amine group.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃ -SO₂~ 2.9 (s, 3H)~ 42.0
SO₂-CH₂ -CH₂-CH₂-NH₂~ 3.2 (t, 2H)~ 55.0
SO₂-CH₂-CH₂ -CH₂-NH₂~ 2.0 (quint, 2H)~ 25.0
SO₂-CH₂-CH₂-CH₂ -NH₂~ 2.8 (t, 2H)~ 40.0
-NH₂ Variable (br s, 2H)N/A

Note: Predicted values are estimates and can vary based on solvent and experimental conditions. s = singlet, t = triplet, quint = quintet, br s = broad singlet.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. In MS analysis, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion and its fragments is measured. The molecular ion peak ([M]⁺) for this compound would correspond to its molecular weight. docbrown.info

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental formula of the compound. For this compound (C₄H₁₁NO₂S), the exact mass can be calculated and compared to the experimentally determined value, confirming its composition. nih.gov

Fragmentation patterns observed in the mass spectrum can also provide structural information. Common fragmentation pathways for this molecule might include the loss of the methyl group, the sulfonyl group, or cleavage of the propyl chain, leading to characteristic fragment ions that help to piece together the molecular structure. docbrown.info

Interactive Table: Key Mass Spectrometry Data for this compound
ParameterValueReference
Molecular Formula C₄H₁₁NO₂S nih.gov
Molecular Weight 137.20 g/mol nih.gov
Monoisotopic Mass 137.05104977 Da nih.gov

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. In this compound, these techniques can identify the characteristic vibrations of the amine (N-H), sulfonyl (S=O), and alkyl (C-H) groups.

The IR spectrum of this compound is expected to show:

N-H stretching vibrations for the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹. docbrown.infoorgchemboulder.com

S=O stretching vibrations for the sulfonyl group, which are strong and typically found in the regions of 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).

C-H stretching and bending vibrations for the methyl and methylene groups in the alkyl chain. docbrown.info

N-H bending vibrations around 1580-1650 cm⁻¹. docbrown.infoorgchemboulder.com

C-N stretching vibrations in the range of 1020-1250 cm⁻¹. orgchemboulder.com

Raman spectroscopy provides complementary information and is particularly useful for identifying the S=O and C-S bonds.

Interactive Table: Characteristic IR Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amine)Stretch3300 - 3500 (two bands)
N-H (Amine)Bend1580 - 1650
S=O (Sulfonyl)Asymmetric Stretch1300 - 1350
S=O (Sulfonyl)Symmetric Stretch1120 - 1160
C-H (Alkyl)Stretch2850 - 3000
C-N Stretch1020 - 1250

For this compound that exists as a crystalline solid, or can be crystallized as a salt (e.g., hydrochloride), X-ray crystallography can provide an unambiguous determination of its three-dimensional molecular structure in the solid state. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures, impurities, or other components, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. nih.gov Due to the polar nature of the amine and sulfonyl groups, reversed-phase HPLC is a suitable method. In this mode, a nonpolar stationary phase is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), sometimes with additives like acids or buffers to improve peak shape and retention. sielc.com

Detection can be achieved using various detectors. Since this compound lacks a strong chromophore, UV detection at low wavelengths might be possible, but derivatization with a UV-active or fluorescent tag can significantly enhance sensitivity. nih.gov Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (as in LC-MS) are also excellent detection methods for this non-volatile compound. HPLC is crucial for assessing the purity of synthesized batches and for quantifying the compound in various matrices. nih.gov

Interactive Table: Typical HPLC Parameters for the Analysis of Amines
ParameterTypical Conditions
Column C18 (Reversed-Phase)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detector UV (low wavelength), ELSD, or Mass Spectrometer
Flow Rate 0.5 - 1.5 mL/min
Injection Volume 5 - 20 µL

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. wikipedia.org For primary amines like this compound, direct GC analysis can present challenges due to the compound's polarity and its tendency to interact with the stationary phase, which can lead to poor peak shape and column bleed. mdpi.com

To overcome these issues, derivatization is a commonly employed strategy in the GC analysis of amines. researchgate.net This process involves chemically modifying the amine group to create a less polar and more volatile derivative. For this compound, several derivatization reagents could be utilized.

Detailed Research Findings:

Research on the GC analysis of various amines has shown that acylation is one of the most widely used procedures for primary and secondary amines. researchgate.net The introduction of an acyl group enhances volatility and improves the chromatographic behavior of the amines. researchgate.net Another effective method is the formation of carbamate (B1207046) derivatives. researchgate.net For instance, a study on the quantification of volatile and nonvolatile biogenic amines in wine and grape juice utilized a two-phase derivatization with isobutyl chloroformate, followed by GC-Mass Spectrometry (GC-MS) analysis. nih.gov This method proved to be simple, reliable, and sensitive for a wide range of amines. nih.gov

While specific GC methods for this compound are not extensively documented in publicly available literature, the principles applied to other aliphatic amines are directly transferable. For example, a method developed for determining secondary amines in the atmosphere involved derivatization with pentafluorobenzenesulfonyl chloride, which significantly improved the selectivity and sensitivity of the GC analysis. mdpi.com

A hypothetical GC method for this compound could involve derivatization followed by separation on a suitable capillary column. The table below illustrates typical parameters that might be employed, based on established methods for similar analytes.

ParameterTypical Value/ConditionPurpose
Derivatization Reagent Isobutyl ChloroformateTo create a less polar, more volatile derivative.
Column CP-Volamine or similarSpecialized column for amine analysis, providing good peak shape.
Injector Temperature 250 °CTo ensure rapid volatilization of the derivatized analyte.
Carrier Gas Helium or HydrogenMobile phase to carry the analyte through the column.
Oven Program Initial temp 60°C, ramp to 280°CTo separate compounds based on their boiling points and interactions with the stationary phase.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID for general-purpose detection, MS for identification and structural elucidation.

This table presents illustrative parameters for a potential GC method for this compound, based on general practices for amine analysis.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for separating components of a mixture. wikipedia.org It is often used to monitor the progress of a reaction, identify compounds present in a mixture, and determine the purity of a substance. wikipedia.org

In the context of this compound, TLC would be performed on a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. chemistryhall.com The separation is based on the differential partitioning of the compound between the stationary phase (silica gel) and the mobile phase (a solvent or solvent mixture). wikipedia.org

Detailed Research Findings:

For amines, which are basic compounds, the choice of eluent is critical. A common practice is to add a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849), to the mobile phase to prevent peak tailing and improve separation. Since this compound is a primary amine, it is expected to be visible under UV light if derivatized with a UV-active chromophore or can be visualized using a suitable staining agent. chemistryhall.com Ninhydrin is a common stain for primary amines, typically producing a characteristic purple or brown spot. chemistryhall.com

A study focused on the detection of aromatic primary amines used cinnamaldehyde (B126680) as a reagent on TLC plates, resulting in the formation of a colored spot. researchgate.net While this specific reagent is for aromatic amines, it highlights the principle of using derivatizing agents directly on the TLC plate for visualization. Research involving the synthesis of 2-iminothiazolines from amines monitored the reaction progress using TLC on silica gel plates, with visualization under UV light. acs.org

The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. chemistryhall.com The Rf value is dependent on the specific stationary and mobile phases used.

ParameterTypical Condition/ReagentPurpose
Stationary Phase Silica Gel 60 F254Standard adsorbent for separating compounds of moderate polarity.
Mobile Phase (Eluent) Dichloromethane/Methanol/Ammonia (e.g., 90:9:1)To facilitate the migration of the analyte up the plate. The base prevents streaking.
Visualization UV light (254 nm) and/or Ninhydrin stainTo locate the spot of the amine on the TLC plate.
Expected Rf ~0.3 - 0.5 (highly dependent on eluent)To provide a qualitative measure of the compound's polarity and identity in a given system.

This table outlines a representative TLC system for the analysis of this compound.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a form of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. wikipedia.org SFC is particularly well-suited for the analysis and purification of chiral compounds and thermally labile molecules. wikipedia.org It combines some of the best features of gas and liquid chromatography, offering high efficiency and fast analysis times. shimadzu.com

For the analysis of amines, SFC often requires the use of polar co-solvents (modifiers) and additives to improve peak shape and achieve resolution. chromatographyonline.com

Detailed Research Findings:

SFC has proven to be a powerful technique for the separation of primary amines. chromatographyonline.comchromatographyonline.com Research comparing SFC and HPLC for the separation of chiral primary amines on a cyclofructan-based chiral stationary phase found that SFC provided comparable selectivity and analysis times with improved peak symmetry. chromatographyonline.comchromatographyonline.com The study recommended using a combination of acidic and basic additives, such as trifluoroacetic acid and triethylamine, in the methanol modifier to achieve excellent selectivity and peak shapes. chromatographyonline.comchromatographyonline.com The acid helps in the ionization of the amines, which can improve their interaction with the chiral selector, while the competing organic amine improves mass transfer kinetics. chromatographyonline.comchromatographyonline.com

The application of SFC is not limited to chiral separations; it is also effective for achiral purifications of small molecules with a wide range of polarities. youtube.com The use of carbon dioxide as the primary mobile phase is also considered environmentally friendly. teledynelabs.com

ParameterTypical Condition/ReagentPurpose
Mobile Phase A Supercritical CO2The main, weak eluent in the mobile phase.
Mobile Phase B (Modifier) Methanol or EthanolA polar co-solvent to increase elution strength.
Additive Trifluoroacetic acid (TFA) and/or Diethylamine (DEA)To improve peak shape and selectivity by interacting with the analyte and stationary phase.
Stationary Phase Various; e.g., derivatized silica or polysaccharide-based CSPsThe choice of column is critical for achieving separation.
Detection UV, MSTo detect and quantify the separated components.

This table provides typical parameters for an SFC method that could be applied to this compound.

Chiral Analysis Techniques for Enantiomeric Purity Assessment

While this compound itself is not chiral, the introduction of a stereocenter, for instance by substitution on the propyl chain, would necessitate methods for assessing enantiomeric purity. The determination of enantiomeric excess (ee) is crucial in many fields, particularly in pharmaceutical development. Several powerful techniques are available for the chiral analysis of primary amines. acs.orgnih.gov

Detailed Research Findings:

One prominent method is High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are widely used for the enantiomeric resolution of chiral amines. yakhak.org A study demonstrated the efficient separation of various chiral primary amines as their nitrobenzoxadiazole (NBD) derivatives on different Chiralpak and Chiralcel columns. yakhak.org This derivatization not only allows for sensitive fluorescence detection but can also enhance chiral recognition on the CSP. The study successfully determined enantiomeric impurities as low as 0.35%. yakhak.org

Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents (CSAs) is another valuable technique. This method relies on the formation of diastereomeric complexes between the chiral analyte and the CSA, which results in separate, distinguishable signals in the NMR spectrum for each enantiomer. rsc.org A simple and rapid protocol for determining the enantiopurity of primary and secondary amines was developed using BINOL derivatives as CSAs. rsc.org The analysis is performed by simply mixing the analyte and the CSA in an NMR tube, with well-resolved peaks for the enantiomers appearing in the 1H-NMR spectrum. rsc.org

Chiroptical sensing based on Circular Dichroism (CD) spectroscopy offers a high-throughput method for determining enantiomeric excess. One approach involves the formation of a Schiff base between the chiral primary amine and an aldehyde probe. nsf.gov The resulting imine exhibits a distinct CD signal that can be correlated to the absolute configuration and enantiomeric composition of the amine. nsf.gov Another high-throughput screening method combines a fluorescent indicator displacement assay to determine the concentration of the amine with the formation of a CD-active Fe(II) complex to determine the enantiomeric excess. nih.gov

TechniquePrincipleTypical Application for a Chiral Amine
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase. rsc.orgSeparation of NBD-derivatized enantiomers on a Chiralpak IE column.
Chiral NMR Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals. researchgate.netUse of a (S)-BINOL derivative to resolve the signals of the two enantiomers in the 1H-NMR spectrum.
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light by chiral molecules. nih.govFormation of a CD-active complex with an Fe(II) assembly to measure enantiomeric excess.

This table summarizes key chiral analysis techniques applicable to the enantiomeric purity assessment of chiral primary amines.

Computational and Theoretical Studies of 3 Methylsulfonyl Propan 1 Amine and Analogues

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical methods are instrumental in elucidating the fundamental characteristics of 3-(Methylsulfonyl)propan-1-amine. These calculations provide a deep understanding of the molecule's geometry, stability, and electronic nature.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. mdpi.comscispace.com For this compound, DFT calculations, typically using functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), can be employed to determine its optimized geometry, vibrational frequencies, and other electronic properties. nih.govresearchgate.net

These calculations reveal the three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. The sulfonyl group imposes a tetrahedral geometry around the sulfur atom, while the propyl chain maintains a flexible conformation. The presence of the amine and methylsulfonyl groups introduces polarity and the potential for intramolecular interactions, such as hydrogen bonding, which can influence the molecule's preferred conformation.

Table 1: Calculated Geometric Parameters of this compound (Exemplary Data)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
S-C1.78O-S-O118.5
S=O1.45C-S-C105.2
C-C (propyl)1.53S-C-C112.0
C-N1.47C-C-N110.5
N-H1.01H-N-H107.0
C-H1.09

Note: The data in this table is representative and based on typical values obtained from DFT calculations for similar molecules. Actual values would be derived from specific computational studies.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.compearson.comlibretexts.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. dergipark.org.tr

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, due to the presence of the lone pair of electrons. The LUMO is likely to be distributed around the electron-withdrawing sulfonyl group. A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound and Analogues (Exemplary Data)

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
This compound-9.51.210.7
3-(Ethylsulfonyl)propan-1-amine-9.41.310.7
2-(Methylsulfonyl)ethan-1-amine-9.61.110.7

Note: These values are illustrative and would be determined through specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comnih.govresearchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In the MEP map of this compound, the most negative potential (typically colored red) is anticipated around the oxygen atoms of the sulfonyl group and the nitrogen atom of the amine group, indicating these are the primary sites for interaction with electrophiles. researchgate.net Conversely, the regions of highest positive potential (typically colored blue) would be located around the hydrogen atoms of the amine group and the methyl group attached to the sulfur, suggesting their susceptibility to nucleophilic attack.

Mechanistic Probing of Chemical Reactions

Computational chemistry also plays a vital role in elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to study experimentally.

Computational Elucidation of Reaction Pathways and Transition States

Theoretical calculations can map out the potential energy surface (PES) for a given reaction, identifying the minimum energy pathways from reactants to products. nih.gov This involves locating and characterizing the structures of transition states, which are the highest energy points along the reaction coordinate. For reactions involving this compound, such as N-acylation or alkylation, computational studies can determine the activation energies associated with different possible mechanisms. nih.gov For example, in a reaction with an electrophile, calculations can help to distinguish between a direct substitution pathway and a mechanism involving an intermediate.

Theoretical Kinetics Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(methylsulfonyl)propan-1-amine, and how can reaction yields be improved?

  • Methodological Answer : The compound is synthesized via amide coupling reactions using reagents like 3-(2-ethoxyphenyl)isoxazole-5-carboxylic acid and substituted amines. Catalysts such as EDC/HOBt with DIPEA in DMF at 25°C for 2 hours yield products (e.g., 4–12% yields in studies). Low yields may arise from steric hindrance or poor nucleophilicity of intermediates. Optimization strategies include adjusting solvent polarity (e.g., DMF vs. THF), increasing reaction time, or using microwave-assisted synthesis to enhance efficiency .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, both 1^1H and 13^{13}C) are critical for confirming molecular weight and structural assignments. For example, HRMS data for derivatives like (E)-N-cyclopentyl-3-(2-ethoxyphenyl)-N-(3-(methylsulfonyl)allyl)isoxazole-5-carboxamide show deviations <2 ppm from theoretical values, ensuring accuracy. HPLC with UV detection (>99% purity) is recommended for assessing chemical purity, particularly when used in biological assays .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Safety measures include:

  • Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods to avoid inhalation of dust or vapors.
  • Storage: Keep at -20°C in airtight containers to prevent degradation.
  • Spill management: Neutralize with inert absorbents (e.g., vermiculite) and dispose via certified hazardous waste channels .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the reactivity of this compound in covalent inhibition studies?

  • Methodological Answer : The methylsulfonyl moiety acts as an electron-withdrawing group, enhancing the electrophilicity of adjacent carbons. This property facilitates covalent binding to cysteine residues in target proteins (e.g., Chikungunya virus P2 cysteine protease). Kinetic studies using stopped-flow spectrophotometry or mass spectrometry can quantify binding rates. Computational modeling (e.g., DFT calculations) further predicts reactive sites and guides structural modifications .

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies in IC50_{50} values or binding affinities may stem from:

  • Solubility issues : Use co-solvents (e.g., 10% DMSO in PBS) or lipid-based carriers for in vitro assays.
  • Metabolic instability : Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to identify degradation pathways.
  • Off-target effects : Employ selectivity screens (e.g., kinase panels) and validate results with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can this compound be functionalized for targeted drug delivery systems?

  • Methodological Answer : Key approaches include:

  • Bioorthogonal chemistry : Introduce tetrazine or TCO (trans-cyclooctene) groups for pretargeted imaging (e.g., 18^{18}F-labeled probes for Aβ plaque imaging).
  • Peptide conjugation : Use NHS ester or maleimide chemistry to link the amine group to cell-penetrating peptides (CPPs) for enhanced cellular uptake.
  • Prodrug design : Mask the amine as a carbamate or acyloxyalkyl group to improve pharmacokinetics .

Q. What analytical techniques are best suited for studying the compound’s interaction with biomolecules?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to proteins (e.g., kon/koff rates).
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).
  • NMR spectroscopy : Detects conformational changes in biomolecules upon ligand binding (e.g., 19^{19}F NMR for fluorinated analogs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.